molecular formula C17H14N4O3S2 B244244 N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B244244
M. Wt: 386.5 g/mol
InChI Key: FEOZTNDHWKHNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MBX-8025, is a novel drug candidate that has gained significant attention due to its potential therapeutic applications. MBX-8025 belongs to the class of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have beneficial effects on lipid metabolism and inflammation.

Mechanism of Action

N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects through activation of PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. PPARδ activation has been shown to increase fatty acid oxidation, reduce triglyceride synthesis, and improve insulin sensitivity. N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to be a selective PPARδ agonist, with minimal activity on PPARα and PPARγ.
Biochemical and Physiological Effects:
N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects, including:
1. Increase in fatty acid oxidation: N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to increase fatty acid oxidation in liver and skeletal muscle, leading to a reduction in hepatic steatosis and improved insulin sensitivity.
2. Reduction in triglyceride synthesis: N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce the synthesis of triglycerides in liver, leading to a reduction in hepatic steatosis.
3. Improvement in glucose homeostasis: N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve glucose homeostasis by increasing insulin sensitivity and glucose uptake in skeletal muscle.

Advantages and Limitations for Lab Experiments

N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages and limitations for lab experiments. Advantages include its selective activation of PPARδ, which allows for targeted effects on lipid metabolism and inflammation. Limitations include its limited solubility in water and the need for specialized equipment for its synthesis and analysis.

Future Directions

For research on N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide include:
1. Evaluation of its safety and efficacy in clinical trials for the treatment of dyslipidemia, NAFLD, and T2DM.
2. Investigation of its effects on other metabolic pathways, such as mitochondrial function and oxidative stress.
3. Development of more efficient synthesis methods for N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its analogs.
4. Investigation of its effects on other diseases, such as cancer and neurodegenerative disorders.
In conclusion, N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a novel drug candidate that has shown promising results in preclinical studies for the treatment of dyslipidemia, NAFLD, and T2DM. Its selective activation of PPARδ allows for targeted effects on lipid metabolism and inflammation. Future research on N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide will provide valuable insights into its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the preparation of 5-methyl-2,1,3-benzothiadiazol-4-amine, which is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to form the desired product. The synthesis method has been described in detail in a patent application filed by Metabolex, Inc. (US 2013/0319830 A1).

Scientific Research Applications

N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes mellitus (T2DM). In preclinical studies, N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve lipid profiles, reduce hepatic steatosis, and improve glucose homeostasis. Clinical trials are currently underway to evaluate the safety and efficacy of N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in patients with NAFLD and T2DM.

properties

Molecular Formula

C17H14N4O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C17H14N4O3S2/c1-9-2-4-11-15(21-26-20-11)14(9)18-17(25)19-16(22)10-3-5-12-13(8-10)24-7-6-23-12/h2-5,8H,6-7H2,1H3,(H2,18,19,22,25)

InChI Key

FEOZTNDHWKHNTJ-UHFFFAOYSA-N

SMILES

CC1=C(C2=NSN=C2C=C1)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.